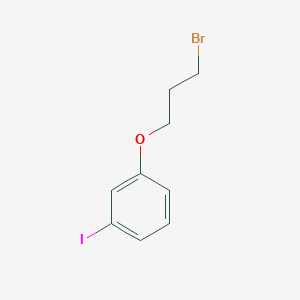

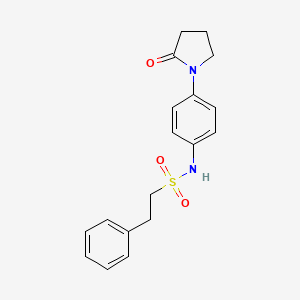

1-(3-Bromopropoxy)-3-iodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

"1-(3-Bromopropoxy)-3-iodobenzene" serves as a precursor in the synthesis of complex molecules and materials. For example, it has been used in ring halogenations of polyalkylbenzenes, demonstrating its utility in introducing halogen atoms into organic compounds in a controlled manner (Bovonsombat & Mcnelis, 1993). Additionally, it plays a role in the CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans, showcasing its versatility in facilitating complex transformations (Lu, Wang, Zhang, & Ma, 2007).

Polymer Science

In the realm of polymer science, "1-(3-Bromopropoxy)-3-iodobenzene" is utilized in the synthesis of hyperbranched polyethers. This application underscores its role in generating polymers with specific structural features, which can lead to materials with unique properties (Uhrich, Hawker, Fréchet, & Turner, 1992).

Materials Chemistry

The compound also finds applications in materials chemistry, particularly in the development of redox-active electrolytes for supercapacitor applications. Its derivatives have been studied for their electrochemical behavior, contributing to the advancement of energy storage technologies (Frąckowiak, Meller, Menzel, Gastol, & Fic, 2014).

Organic Synthesis Methodologies

Further, it has been employed in efficient and complementary methods offering access to synthetically valuable dibromobenzenes, highlighting its utility in organic synthesis as a building block for the preparation of multifunctional aromatic compounds (Diemer, Leroux, & Colobert, 2011).

End-Functionalization of Polymers

Moreover, "1-(3-Bromopropoxy)-3-iodobenzene" is instrumental in the end-quenching of polymers, such as polyisobutylene, facilitating direct chain-end functionalization. This process is critical for tailoring polymer properties for specific applications (Morgan, Martínez-Castro, & Storey, 2010).

Propiedades

IUPAC Name |

1-(3-bromopropoxy)-3-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrIO/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYAADAPQLXKRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide](/img/structure/B2848813.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2848824.png)

![1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2848827.png)

![(5S,7R)-N-(Cyanomethyl)-N-ethyl-1,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2848829.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2848830.png)

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2848836.png)